6-Bromo-1,5,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound belonging to the class of 1,8-naphthyridines. It is characterized by the presence of a bromine atom and three methyl groups attached to the naphthyridine ring system. The molecular formula of this compound is , with a molecular weight of 255.15 g/mol. This compound has garnered interest due to its potential biological activities and applications in various fields including medicinal chemistry and materials science.
The compound can be classified under heterocyclic compounds, specifically naphthyridines. It is often synthesized for research purposes and has been documented in various chemical databases and literature . The presence of bromine in its structure suggests potential reactivity that can be exploited in chemical synthesis and biological applications.
The synthesis of 6-Bromo-1,5,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through several synthetic routes. A common method involves a multicomponent reaction (MCR) that includes substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate derivatives. This reaction typically requires the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) to facilitate the formation of the desired product.
The reaction conditions often include specific temperatures and solvents to optimize yield and purity. For instance, using polar aprotic solvents can enhance the solubility of reactants and improve reaction kinetics. Purification methods such as recrystallization or chromatography are commonly employed post-synthesis to isolate the product.
The molecular structure of 6-Bromo-1,5,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine features a bicyclic naphthyridine framework with a tetrahydro configuration. The bromine atom is located at the 6-position while three methyl groups are positioned at the 1-, 5-, and 7-positions on the ring.
6-Bromo-1,5,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 6-Bromo-1,5,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine primarily involves its interaction with biological targets such as enzymes or receptors. Upon binding to these targets, it may modulate their activity leading to various biological effects. The specific pathways influenced by this compound depend on its application context; for example, it may exhibit antimicrobial or anticancer properties depending on the target cells involved .
While specific physical properties such as melting point and boiling point may vary based on purity and synthesis method, general observations include:
Chemical properties include:
Relevant data from studies indicate that this compound exhibits stability under standard laboratory conditions but may undergo transformations when exposed to strong acids or bases .
6-Bromo-1,5,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine has diverse applications:
This compound's unique structural features make it a valuable asset in both research settings and industrial applications.
The construction of the 1,8-naphthyridine core typically employs Friedländer condensation or transition metal-catalyzed cyclization strategies. The Friedländer approach involves acid- or base-catalyzed reactions between 2-aminonicotinaldehyde derivatives and methyl ketones. This method faces significant limitations in synthesizing 6-bromo-1,5,7-trimethyl derivatives due to poor regiochemical control and incompatibility with brominated precursors under harsh reaction conditions. For example, traditional Friedlälder reactions require elevated temperatures (>120°C) and strongly acidic/basic media, leading to dehalogenation or migration of bromine substituents [3].
Superior regioselectivity is achieved through Sonogashira-Chichibabin tandem cyclization. This methodology involves double Sonogashira coupling of 2,5-dibromopyridine with acetylenic alcohols (e.g., 2-methyl-3-butyn-2-ol), followed by Chichibabin cyclization under copper catalysis. The sequence proceeds via intermediate 3,3'-(pyridine-2,5-diyl)bis(prop-2-yn-1-ols), which undergo spontaneous heterocyclization in the presence of CuI (5 mol%) in DMF at 80°C. This approach enables precise positioning of the bromine atom at C6 prior to tetrahydro ring formation, crucial for synthesizing the target compound [6]. The reaction pathway maintains the bromine substituent's integrity while constructing the bicyclic system in a single pot, achieving yields >75% for the aromatized 6-bromo-1,8-naphthyridine precursor prior to reduction [6].
Table 1: Annulation Methods for 1,8-Naphthyridine Core Synthesis
Method | Key Reagents/Conditions | Regioselectivity | Yield Range | Bromination Compatibility |
---|---|---|---|---|
Friedländer Condensation | Acid/Base catalyst, 120-150°C | Low | 40-55% | Poor (dehalogenation occurs) |
Sonogashira-Chichibabin | 2,5-Dibromopyridine, CuI, DMF, 80°C | High (C6 control) | 75-82% | Excellent |
HWE-Based Cyclization* | Phosphonates, iPrMgCl, -42°C to rt | Moderate | 68% (3 steps) | Requires post-cyclization Br |
*Horner-Wadsworth-Emmons approach for tetrahydro variants [3]
Position-selective bromination at the C6 position is achieved through two complementary strategies: substrate-directed electrophilic bromination and pre-halogenated precursor incorporation. Electrophilic bromination (Br₂, 0°C, CH₂Cl₂) of the fully formed 1,5,7-trimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine scaffold exploits the electron-rich C6 position activated by the adjacent nitrogen atom. This method provides direct access to the target compound but requires careful stoichiometric control (1.05 equiv Br₂) to prevent dibromination at C5/C7 positions [3].
The alternative approach utilizes pre-brominated pyridine precursors (e.g., 2,5-dibromopyridine) in Sonogashira-Chichibabin cyclizations, where the C5 bromine acts as a directing group and is selectively displaced during cyclization. This method capitalizes on the differential reactivity of halogen atoms: the C2 bromine participates in Sonogashira coupling, while the C5 bromine (ortho to nitrogen) facilitates intramolecular cyclization and becomes the C6 substituent in the naphthyridine system. This strategy circumvents the need for late-stage bromination, preserving the tetrahydro ring system from oxidation side reactions [6].
Selective methylation at the N1, C5, and C7 positions employs distinct chemical approaches due to varying electronic environments. N1 methylation is typically accomplished early in the synthesis via reductive amination using formaldehyde and NaBH₃CN (MeOH, 0°C to rt) or alkylation with methyl iodide in the presence of non-nucleophilic bases (e.g., DBU). The exocyclic nitrogen exhibits nucleophilic character, enabling quantitative methylation without affecting the pyridine ring [3].
C5/C7 methylation requires enolate generation using strong bases. Treatment with LDA (2.1 equiv, THF, -78°C) followed by methyl iodide affords the C7-methylated product with >8:1 regioselectivity due to kinetic preference for deprotonation at the less sterically hindered C7 position. Alternatively, Stille coupling with trimethylstannane derivatives enables direct methyl group installation on pre-formed halogenated intermediates, though this method shows lower efficiency for tetrahydro derivatives [3]. Sequential methylation (N1 → C7 → C5) is recommended to prevent over-alkylation, with each step requiring purification by crystallization from ethanol/water mixtures to maintain product stability.
The labile N1 nitrogen and acid-sensitive tetrahydro ring necessitate specialized protecting group tactics. Phosphoramidate protection (diethyl chlorophosphate, iPrMgCl, THF, 0°C) demonstrates superior stability during lithiation and C-methylation steps compared to traditional carbamates. This approach prevents Boc group migration during anion formation, a critical limitation observed when using N-Boc-protected intermediates [3].
Experimental optimization revealed that premixing tetrahydro-naphthyridine with diethyl chlorophosphate prior to iPrMgCl addition achieves quantitative conversion to phosphoramidate-protected intermediates within <1 minute at ambient temperature. This protecting group withstands subsequent strong bases (s-BuLi, -42°C) and electrophilic quenches necessary for C-methylation. Crucially, deprotection occurs under mild conditions (LiOH, THF/H₂O, rt) without affecting the bromine substituent or tetrahydro ring saturation. When implemented on multigram scales in 2-MeTHF – an environmentally favorable alternative – phosphoramidate protection provides isolated yields of 91-94% [3].
Solvent polarity dramatically influences cyclization efficiency and bromination regioselectivity. Tetrahydrofuran/water mixtures (4:1) optimize Chichibabin cyclization yields (82%) by balancing intermediate solubility and facilitating ammonia elimination. Conversely, aprotic dipolar solvents (DMF, NMP) prove superior for Sonogashira steps, though they promote dehalogenation above 100°C [6].
Catalyst screening established CuI/DPPF (1:2 ratio) as optimal for tandem Sonogashira-Chichibabin sequences, suppressing Glaser homocoupling byproducts. For Friedländer alternatives, titanium(IV) chloride (0.5 equiv) in dichloroethane significantly improves yields (from 40% to 63%) by activating carbonyl components toward condensation while tolerating brominated substrates at reduced temperatures (85°C) [6]. Phosphoramidate formation achieves 94% yield in THF but transitions effectively to 2-MeTHF for large-scale applications, enhancing aqueous workup efficiency without yield compromise [3].
Critical methylation and lithiation steps exhibit pronounced temperature sensitivity. C7 lithiation for bromine installation or carboxylation requires strict temperature maintenance at -42°C during s-BuLi-mediated deprotonation (3 equiv, 20 minutes). Deviation to -30°C reduces yields by 38% due to competing ring-opening decomposition, while temperatures below -60°C impede reaction initiation [3].
Table 2: Temperature Optimization for Phosphonate Formation
Entry | Temperature (°C) | s-BuLi (equiv) | Lithiation Time (min) | Product Yield (%) |
---|---|---|---|---|
1 | -78 | 1.5 | 90 | 53% |
2 | -42 | 2.0 | 20 | 62% |
3 | -42 | 2.5 | 20 | 81% |
4 | -42 | 3.0 | 20 | 86% |
5 | -42 | 3.5 | 20 | 67% |
6 | 0 | 2.0 | 10 | 0% |
Data adapted from optimization studies [3]
Diimide reductions (generated in situ from benzenesulfonyl hydrazide) for tetrahydro ring formation require gradual warming from 0°C to 65°C to prevent premature hydrazone byproduct formation. This controlled thermal profile achieves complete saturation within 4 hours while preserving the C-Br bond integrity. Notably, palladium-catalyzed hydrogenation is contraindicated due to concomitant debromination and defluorination when halogen and fluorine substituents coexist [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7